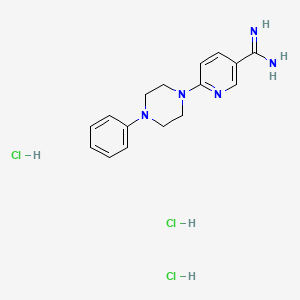

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-(4-Phénylpipérazin-1-yl)pyridine-3-carboximidamide trihydrochlorure est un composé chimique connu pour son inhibition sélective de la protéase C1s, un composant de la voie du complément classique. Cette voie est cruciale pour déclencher l'activité du complément, qui joue un rôle important dans les réponses immunitaires et est impliquée dans diverses maladies médiées par le complément .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 6-(4-Phénylpipérazin-1-yl)pyridine-3-carboximidamide trihydrochlorure implique plusieurs étapes, commençant par la préparation de la structure de base de la pyridine, suivie par l'introduction du groupement phénylpipérazine. L'étape finale implique la formation du groupe carboximidamide. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .

Méthodes de Production Industrielle

La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté. Le processus est conçu pour être rentable et évolutif, répondant aux exigences des applications pharmaceutiques et de recherche .

Analyse Des Réactions Chimiques

Types de Réactions

Le 6-(4-Phénylpipérazin-1-yl)pyridine-3-carboximidamide trihydrochlorure subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le groupement phénylpipérazine, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent affecter le groupe carboximidamide, conduisant à des dérivés différents.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant ou modifiant ses propriétés.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées .

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une gamme de composés fonctionnalisés .

4. Applications de la Recherche Scientifique

Le 6-(4-Phénylpipérazin-1-yl)pyridine-3-carboximidamide trihydrochlorure présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.

Biologie : Employé dans des études portant sur la voie du complément classique et son rôle dans les réponses immunitaires.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies médiées par le complément en raison de son inhibition sélective de la protéase C1s.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et outils de diagnostic

5. Mécanisme d'Action

Le composé exerce ses effets en inhibant sélectivement la protéase C1s, une enzyme clé de la voie du complément classique. Il se lie au site de reconnaissance du substrat de C1s, empêchant le clivage des composants en aval tels que C4 et C2. Cette inhibition perturbe l'activation de la voie du complément, réduisant l'inflammation et les dommages tissulaires associés aux maladies médiées par le complément .

Applications De Recherche Scientifique

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies investigating the classical complement pathway and its role in immune responses.

Medicine: Explored as a potential therapeutic agent for complement-mediated diseases due to its selective inhibition of C1s protease.

Industry: Utilized in the development of new pharmaceuticals and diagnostic tools

Mécanisme D'action

The compound exerts its effects by selectively inhibiting the C1s protease, a key enzyme in the classical complement pathway. It binds to the substrate recognition site of C1s, preventing the cleavage of downstream components such as C4 and C2. This inhibition disrupts the activation of the complement pathway, reducing inflammation and tissue damage associated with complement-mediated diseases .

Comparaison Avec Des Composés Similaires

Composés Similaires

6-(4-Phénylpipérazin-1-yl)pyridine-3-carboximidamide : Le composé de base sans la forme trihydrochlorure.

Dérivés de la 4-phénylpipérazine : Composés présentant des motifs structurels similaires mais des groupes fonctionnels différents.

Unicité

Le 6-(4-Phénylpipérazin-1-yl)pyridine-3-carboximidamide trihydrochlorure est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la protéase C1s. Sa forme trihydrochlorure améliore sa solubilité et sa stabilité, le rendant plus approprié pour les applications pharmaceutiques .

Propriétés

Formule moléculaire |

C16H22Cl3N5 |

|---|---|

Poids moléculaire |

390.7 g/mol |

Nom IUPAC |

6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide;trihydrochloride |

InChI |

InChI=1S/C16H19N5.3ClH/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14;;;/h1-7,12H,8-11H2,(H3,17,18);3*1H |

Clé InChI |

URSINTNKQBZAQT-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N.Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)

![N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide](/img/structure/B12316176.png)

![2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)

![2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride](/img/structure/B12316213.png)

![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol](/img/structure/B12316218.png)

![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)